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Compound of Interest

Compound Name: 2-Phenylpropionic acid

Cat. No.: B117257

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of 2-
Phenylpropionic acid (also known as hydratropic acid), a key intermediate in the synthesis of
various pharmaceuticals. By detailing the Nuclear Magnetic Resonance (NMR), Infrared (IR),
and Mass Spectrometry (MS) data, alongside experimental protocols, this document serves as
a vital resource for the structural elucidation and quality control of this compound.

Spectroscopic Data Summary

The structural identity of 2-Phenylpropionic acid (CoH1002) is confirmed through the
combined interpretation of NMR, IR, and MS data. The key quantitative findings are
summarized below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the
molecule.

Table 1: *H NMR Spectral Data for 2-Phenylpropionic Acid (Solvent: CDCIs)
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Data sourced from[1][2]

Table 2: 13C NMR Spectral Data for 2-Phenylpropionic Acid (Solvent: CDCIs)

Chemical Shift (8) ppm

Carbon Assignment

~181.1 Carboxylic Carbon (C=0)
~139.7 Aromatic C1 (ipso-carbon)
~128.6 Aromatic C3/C5 (meta-carbons)
~127.6 Aromatic C4 (para-carbon)
~127.2 Aromatic C2/C6 (ortho-carbons)
~45.4 Methine Carbon (-CH)

~18.0 Methyl Carbon (-CH3)

Data sourced from[2]

Infrared (IR) Spectroscopy
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IR spectroscopy is used to identify the functional groups present in the molecule based on their
characteristic vibrational frequencies.

Table 3: Key IR Absorption Bands for 2-Phenylpropionic Acid

Bond Vibration Description

Frequency Range (cm™)

Very broad, characteristic

2500 - 3300 O-H stretch . o
of a carboxylic acid dimer
> 3000 C-H stretch (sp?) Aromatic C-H
< 3000 C-H stretch (sp?) Aliphatic C-HJ[3]
Strong, sharp absorption for
1700 - 1725 C=0 stretch ) )
the carboxylic acid carbonyl
Aromatic ring skeletal
1450 - 1600 C=C stretch

vibrations

| 1210 - 1320 | C-O stretch | Coupled with O-H bend |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern

of the molecule.

Table 4. Mass Spectrometry Data for 2-Phenylpropionic Acid

m/z Ratio Proposed Fragment Notes
150 [CoH1002]* Molecular lon (M+)[2]
Base Peak, loss of the
105 [M - COOH]J*
carboxyl group[1][2]
77 [CeHs]* Phenyl cation

Molecular Weight: 150.17 g/mol [4][5]
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Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are outlined below.

NMR Spectroscopy Protocol

o Sample Preparation: Weigh approximately 15-25 mg of 2-Phenylpropionic acid for *H NMR
or 50-100 mg for 3C NMR([6].

» Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g.,
Chloroform-d, CDCIs) in a small vial. To ensure complete dissolution, the sample can be
gently heated or vortexed[6].

e Internal Standard: Add a small drop of Tetramethylsilane (TMS) to the solution to serve as an
internal reference standard (6 = 0.00 ppm)[7].

o Transfer: Using a glass Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR
tube[6]. Avoid transferring any solid particulates.

o Data Acquisition: Place the NMR tube in the spectrometer's probe. The instrument is tuned,
and the magnetic field is shimmed to achieve homogeneity. Acquire the *H and 13C spectra
according to the instrument's standard procedures.

IR Spectroscopy Protocol (Thin Solid Film Method)

o Sample Preparation: Place approximately 50 mg of solid 2-Phenylpropionic acid into a
small vial[8].

» Dissolution: Add a few drops of a volatile organic solvent (e.g., methylene chloride or
acetone) to completely dissolve the solid[8].

o Film Deposition: Using a pipette, apply one or two drops of the solution onto the surface of a
single, clean NaCl or KBr salt plate. Allow the solvent to evaporate completely, which will
leave a thin solid film of the compound on the plate[8].

o Data Acquisition: Place the salt plate into the sample holder of the FT-IR spectrometer.
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Spectrum Collection: Obtain the IR spectrum. If the signal intensity is too low, add another
drop of the solution to the plate, allow it to dry, and re-run the spectrum. If the intensity is too
high, clean the plate and use a more dilute solution[8].

Cleaning: After analysis, clean the salt plates thoroughly with a dry solvent like acetone and
return them to a desiccator to protect them from moisture[9].

Mass Spectrometry Protocol (Electron lonization)

Instrument Tuning: Before analysis, the mass spectrometer must be tuned and calibrated
according to the manufacturer's protocol to ensure accurate mass assignment and
resolution[10].

Sample Introduction: Introduce a small quantity of the 2-Phenylpropionic acid sample into
the ion source, typically via a direct insertion probe for solids or after separation by Gas
Chromatography (GC).

lonization: In the ion source, the sample is bombarded with a high-energy electron beam
(typically 70 eV for Electron lonization - El), causing the molecule to ionize and fragment.

Mass Analysis: The resulting positively charged ions (the molecular ion and fragment ions)
are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer). The
analyzer separates the ions based on their mass-to-charge (m/z) ratio.

Detection: The separated ions are detected, and their abundance is recorded, generating a
mass spectrum that plots ion intensity versus m/z.

Visualization of Analytical Workflow

The logical flow from sample receipt to final structural confirmation is a critical process in drug

development and research. The following diagram illustrates the integrated workflow for the

spectroscopic analysis of 2-Phenylpropionic acid.
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Caption: Workflow for Spectroscopic Analysis of 2-Phenylpropionic Acid.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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